(3Z)-3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique structure combining an indole core with an imidazothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the construction of the imidazothiazole ring. Key steps may include cyclization reactions, condensation reactions, and the use of specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, ensuring high yield and purity. This often requires the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced properties or activities.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure and reactivity profile make it a promising candidate for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (3Z)-3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and imidazothiazole-containing molecules. Examples include:
- Indole-2-carboxylic acid
- 2-Phenylimidazo[2,1-b][1,3]thiazole
- 3-(2-Oxo-2H-chromen-3-ylidene)-1,3-dihydro-2H-indol-2-one
Uniqueness
What sets (3Z)-3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one apart is its unique combination of an indole core with an imidazothiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(2Z)-2-(2-oxo-1H-indol-3-ylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-11-9(7-3-1-2-4-8(7)15-11)10-12(18)16-6-5-14-13(16)19-10/h1-4H,5-6H2,(H,15,17)/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIOBVVWMGJLTC-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=C3C4=CC=CC=C4NC3=O)SC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)/C(=C/3\C4=CC=CC=C4NC3=O)/SC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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